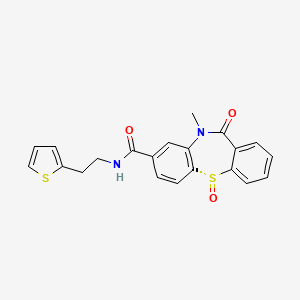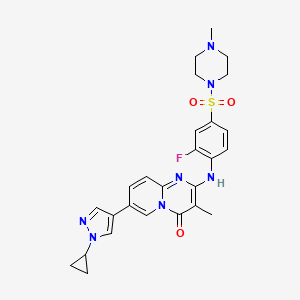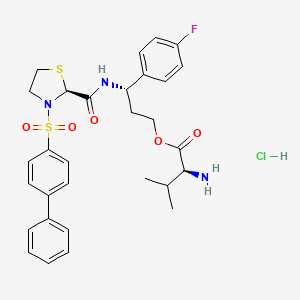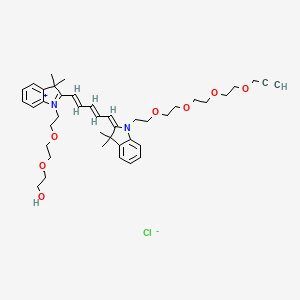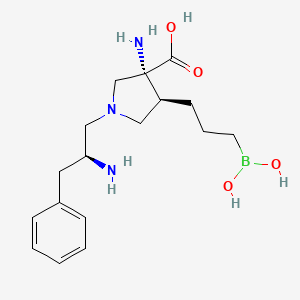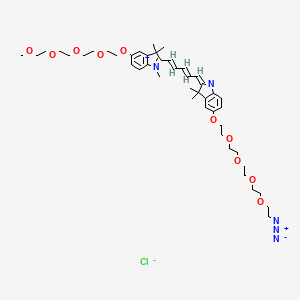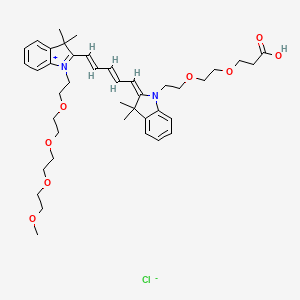
PqsR Antagonist M64
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PqsR antagonist M64 is a quorum sensing modulator as a PqsR antagonist.
Aplicaciones Científicas De Investigación
Molecular Mechanism of PqsR Inhibition by M64
- M64 has been identified as a competitive inhibitor of MvfR, binding to the hydrophobic cavity of the MvfR ligand-binding domain (LBD) similarly to native ligands. This binding involves a hydrogen bond and pi interaction, crucial for the affinity between MvfR and M64 (Kitao et al., 2018).
- The structural analysis of MvfR in complex with M64 has provided insights into the molecular mechanism of MvfR function and inhibition. This understanding could aid in the optimization of anti-MvfR compounds (Kitao et al., 2018).
Role in Attenuating Virulence and Biofilm Formation
- PqsR antagonists, including M64, are explored as potential therapeutic agents against P. aeruginosa infections. They target the PqsR protein involved in regulating the production of virulence factors and biofilm formation, crucial aspects of the pathogenicity of P. aeruginosa (Soheili et al., 2019).
Potential in Antivirulence Therapy
- The development and optimization of PqsR antagonists, such as M64, represent a novel strategy in antivirulence therapy. This approach aims to disarm the bacteria of their arsenal of virulence factors without affecting bacterial growth, thus potentially overcoming issues of antibiotic resistance (Soheili et al., 2019).
Implications for Drug Design and Discovery
- The insights gained from studies on M64 and other PqsR antagonists contribute to the broader field of drug discovery, particularly in designing compounds that can effectively inhibit key regulatory proteins in pathogenic bacteria (Soheili et al., 2019).
Propiedades
Nombre del producto |
PqsR Antagonist M64 |
|---|---|
Fórmula molecular |
C21H16N4O4S |
Peso molecular |
420.44 |
Nombre IUPAC |
2-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-N-(4-phenoxy-phenyl)-acetamide |
InChI |
InChI=1S/C21H16N4O4S/c26-20(13-30-21-23-18-11-8-15(25(27)28)12-19(18)24-21)22-14-6-9-17(10-7-14)29-16-4-2-1-3-5-16/h1-12H,13H2,(H,22,26)(H,23,24) |
Clave InChI |
IPZUVKDSPDAHMB-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(OC2=CC=CC=C2)C=C1)CSC3=NC4=CC([N+]([O-])=O)=CC=C4N3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PqsR antagonist M64 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



